N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 2-methylphenyl substitution at the pyrazole N1 position and a 3-methoxyphenyl acetamide moiety at the C5 position. Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their structural similarity to purines, enabling interactions with enzymes such as kinases and phosphodiesterases . The 3-methoxyphenyl group enhances solubility compared to non-polar substituents, while the 2-methylphenyl moiety may influence steric interactions with target proteins .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-3-4-9-18(14)26-20-17(11-23-26)21(28)25(13-22-20)12-19(27)24-15-7-5-8-16(10-15)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGUJUPSPFIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core known for its pharmacological activity.
- An acetamide functional group that enhances lipophilicity and bioavailability.
- A methoxyphenyl substituent contributing to its potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide. The following points summarize key findings:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit critical kinases involved in cancer progression such as Aurora-A kinase and CDK2 .
| Study | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 1a | A549 (Lung Cancer) | 2.24 µM | |
| Related Derivative | Various Cancer Lines | Significant Inhibition |
Anti-inflammatory Properties
In addition to anticancer activity, derivatives of this compound have shown anti-inflammatory effects. Research indicates that compounds with similar structures can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .
Hematological Applications
A notable study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative increased hemoglobin levels in anemic model rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), thereby stabilizing erythropoietin production .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found promising results at low micromolar concentrations .
Case Study 2: Anti-inflammatory Activity
Another research effort evaluated the anti-inflammatory potential of related compounds through molecular docking studies. The results indicated strong binding affinities to the active site of 5-lipoxygenase, suggesting that further optimization could lead to effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action for N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Solubility and Bioavailability
Biological Activity
N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of specific precursors. The structure was confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. The molecular formula is with a complex arrangement that contributes to its biological activity .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. This compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown anti-inflammatory effects. It inhibits key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. The exact mechanism involves modulation of cytokine release and inhibition of NF-kB signaling pathways .
The biological activity of this compound is attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression.
- Apoptosis Induction : It promotes programmed cell death in malignant cells through mitochondrial pathways.
- Cytokine Modulation : Reduces the levels of pro-inflammatory cytokines.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against human breast cancer cells (MCF7) demonstrated a significant reduction in cell viability at concentrations as low as 3.79 µM. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased markers associated with early and late apoptosis .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated that administration led to a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using α-chloroacetamide derivatives and pyrazolo[3,4-d]pyrimidin-4-one intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like potassium carbonate to deprotonate the pyrimidinone nitrogen. Reaction monitoring via TLC (e.g., 1:1 ethyl acetate/hexane) ensures completion. Purification typically involves column chromatography or recrystallization .
- Optimization : Adjusting stoichiometry (1.5:1 ratio of α-chloroacetamide to pyrimidinone) and temperature (80–100°C) improves yields. Evidence suggests that electron-withdrawing groups on the arylacetamide moiety enhance reactivity .
Q. How should researchers validate the structural identity of this compound post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to confirm aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl), acetamide carbonyl (~168–170 ppm), and pyrazolo-pyrimidinone signals.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and substituent positions, as demonstrated for structurally analogous pyrazolo-pyrimidinones .
Q. What solvent systems and chromatographic methods are effective for purification?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane.
- Chromatography : Use silica gel columns with gradient elution (e.g., 0–5% methanol in dichloromethane). Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity .
Advanced Research Questions
Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?
- Approach :
- Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on the pyrazolo-pyrimidinone core’s interactions with catalytic lysine residues.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with biological activity. For example, electron-donating groups (e.g., methoxy) may enhance binding affinity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Example : Discrepancies in IC values between cell-free kinase assays and cellular models may arise from off-target effects or metabolic instability.
- Solutions :
- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., KinomeScan) .
Q. How can researchers modify the core scaffold to improve pharmacokinetic properties?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
